molecular formula C13H6F3NO B6376476 3-Cyano-5-(2,4,6-trifluorophenyl)phenol CAS No. 1261983-49-6

3-Cyano-5-(2,4,6-trifluorophenyl)phenol

Cat. No.: B6376476
CAS No.: 1261983-49-6
M. Wt: 249.19 g/mol
InChI Key: WDOCZYYGFGCFNF-UHFFFAOYSA-N
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Description

3-Cyano-5-(2,4,6-trifluorophenyl)phenol is an organic compound characterized by the presence of a cyano group (-CN) and a trifluorophenyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-5-(2,4,6-trifluorophenyl)phenol typically involves the following steps:

    Reduction: The nitro group is reduced to an amino group (-NH2).

    Diazotization: The amino group is converted to a diazonium salt.

    Sandmeyer Reaction: The diazonium salt is replaced with a cyano group.

    Trifluoromethylation: Introduction of the trifluorophenyl group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to favor desired reactions.

    Purification: Techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-5-(2,4,6-trifluorophenyl)phenol undergoes various chemical reactions, including:

    Oxidation: Conversion of the phenol group to a quinone.

    Reduction: Reduction of the cyano group to an amine.

    Substitution: Electrophilic aromatic substitution reactions on the phenol ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.

    Catalysts: Palladium catalysts for substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted phenols.

Scientific Research Applications

3-Cyano-5-(2,4,6-trifluorophenyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Cyano-5-(2,4,6-trifluorophenyl)phenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and other biomolecules.

    Pathways: Modulation of signaling pathways, inhibition of enzyme activity, and interaction with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyano-4-(2,4,6-trifluorophenyl)phenol
  • 3-Cyano-5-(2,4-difluorophenyl)phenol
  • 3-Cyano-5-(2,6-difluorophenyl)phenol

Uniqueness

3-Cyano-5-(2,4,6-trifluorophenyl)phenol is unique due to the presence of the trifluorophenyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly valuable in applications requiring robust chemical performance.

Properties

IUPAC Name

3-hydroxy-5-(2,4,6-trifluorophenyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F3NO/c14-9-4-11(15)13(12(16)5-9)8-1-7(6-17)2-10(18)3-8/h1-5,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDOCZYYGFGCFNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C2=C(C=C(C=C2F)F)F)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30684832
Record name 2',4',6'-Trifluoro-5-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261983-49-6
Record name [1,1′-Biphenyl]-3-carbonitrile, 2′,4′,6′-trifluoro-5-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261983-49-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',4',6'-Trifluoro-5-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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